1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[[1-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-15-2-1-4-19(15)7-13-8-21(18-17-13)14-9-20(10-14)16(23)6-12-3-5-24-11-12/h3,5,8,11,14H,1-2,4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCGJEQNBKVKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule notable for its potential biological activities. It features an intricate structure comprising thiophene, azetidine, triazole, and pyrrolidinone moieties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 345.4 g/mol. The presence of various functional groups suggests diverse chemical reactivity and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways designed to optimize yield and purity. Key steps may include:
- Formation of the Azetidine Ring : Utilizing appropriate precursors to form the azetidine structure.
- Triazole Formation : Employing cycloaddition reactions to incorporate the triazole unit.
- Pyrrolidinone Synthesis : Finalizing the structure through cyclization to yield the pyrrolidinone moiety.
These synthetic strategies are crucial for developing derivatives with enhanced biological profiles.
Antibacterial Properties
Research indicates that compounds with similar structural features have demonstrated significant antibacterial activity. For instance, derivatives containing thiophene and triazole units have been studied for their efficacy against various bacterial strains:
| Compound Name | Activity | Reference |
|---|---|---|
| 5-(Thiophen-2-yl)-1H-pyrazole | Anticancer | |
| 4-Acetylazetidine | Antibacterial | |
| Triazole derivatives | Broad-spectrum antimicrobial |
Studies have shown that the incorporation of thiophene enhances the interaction with bacterial enzymes, potentially leading to increased inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Compounds similar to This compound have also been explored for anticancer properties. The triazole ring is known to interact with DNA and inhibit cell proliferation in cancerous cells:
- Mechanism : The triazole moiety may interfere with nucleic acid synthesis or function through DNA intercalation or enzyme inhibition.
Anti-inflammatory Effects
Some derivatives have shown anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is often attributed to the modulation of inflammatory pathways through enzyme inhibition.
The biological activity of This compound can be explained through several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Binding to receptors that regulate inflammatory responses or cell growth.
- Molecular Interactions : Utilizing molecular docking studies to predict binding affinities and interaction dynamics with target proteins.
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Azetidine vs.
- Triazole Linkage: Unlike BJ13087 (benzamide-linked triazole), the target compound uses a methyl-pyrrolidinone bridge, which may reduce metabolic degradation .
Vorbereitungsmethoden
Horner–Wadsworth–Emmons Reaction for Azetidine Precursors
The azetidine ring is synthesized via the Horner–Wadsworth–Emmons (HWE) reaction, a robust method for constructing strained four-membered rings. As demonstrated by Yang et al., methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one under basic conditions (NaH in THF) to yield (N-Boc-azetidin-3-ylidene)acetate. This intermediate undergoes vacuum distillation for purification, achieving >95% purity. The reaction mechanism involves deprotonation of the phosphonate ester, followed by nucleophilic attack on the azetidinone carbonyl, forming the α,β-unsaturated ester.
Aza-Michael Addition for Functionalization
The azetidine intermediate is functionalized via aza-Michael addition with heterocyclic amines. For example, (N-Boc-azetidin-3-ylidene)acetate reacts with 3-hydroxyazetidine in the presence of DBU, yielding 3-substituted azetidines with 62% yield. NMR spectroscopy (1H, 13C, 15N) confirms regioselectivity, with NOESY experiments verifying stereochemical outcomes.
Thiophene Acylation
Thiophene-3-acetyl Chloride Preparation
Thiophene-3-acetic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane. The reaction proceeds at 0°C under nitrogen, with catalytic DMF accelerating the process. The resulting thiophene-3-acetyl chloride is used without isolation due to its sensitivity to hydrolysis.
Acylation of Azetidine Amine
The N-Boc-protected azetidine undergoes deprotection with trifluoroacetic acid (TFA) in dichloromethane, followed by acylation with thiophene-3-acetyl chloride. Triethylamine acts as a base, neutralizing HCl byproducts. The reaction achieves 85% yield after column chromatography (SiO2, hexane/EtOAc 3:1). ESI-HRMS confirms the molecular ion peak at m/z 265.1043 [M+H]+.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Functionalization of Azetidine
The azetidine-thiophene intermediate is modified with a propargyl group via nucleophilic substitution. Propargyl bromide reacts with the azetidine amine in acetonitrile at 60°C, using K2CO3 as a base. The reaction completes in 6 hours, yielding 78% of the propargylated product.
Azide Preparation from Pyrrolidinone
Pyrrolidin-2-one is converted to its azide derivative using NaN3 and PPh3 in DMF. The reaction proceeds via Staudinger ligation, with 70% yield after extraction.
Triazole Formation
The CuAAC reaction combines the propargyl-azetidine and pyrrolidinone azide under microwave irradiation (165°C, 12.2 bar, 45 minutes). CuI (10 mol%) and sodium ascorbate catalyze the cycloaddition, producing the 1,2,3-triazole linkage with 92% regioselectivity. The reaction is monitored by TLC (Rf = 0.45 in EtOAc), and the product is purified via recrystallization from ethanol.
Final Coupling and Characterization
Methylation of Triazole-Pyrrolidinone
The triazole intermediate undergoes N-methylation using methyl iodide and K2CO3 in DMF. The reaction achieves 88% yield after 12 hours at room temperature.
Global Deprotection and Workup
Final deprotection of residual Boc groups is performed with HCl in dioxane (4 M). The crude product is neutralized with NaHCO3 and extracted with dichloromethane. Rotary evaporation yields the title compound as a white solid (mp 148–150°C).
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, triazole-H), 7.32–7.28 (m, 1H, thiophene-H), 4.62–4.58 (m, 2H, azetidine-CH2), 3.92 (s, 2H, pyrrolidinone-CH2).
- 13C NMR : δ 174.5 (C=O), 145.2 (triazole-C), 126.8 (thiophene-C).
- HRMS : m/z 413.1542 [M+H]+ (calc. 413.1548).
Optimization and Challenges
Microwave vs. Conventional Heating
Comparative studies show microwave-assisted CuAAC reduces reaction time from 24 hours to 45 minutes while improving yield from 75% to 92%.
Solvent Effects on Aza-Michael Addition
Polar aprotic solvents (e.g., DMF) enhance aza-Michael reaction rates but require rigorous drying. Substituting DMF with CHCl3 and Et3N minimizes side reactions (e.g., ester hydrolysis).
Regioselectivity in Triazole Formation
DFT calculations indicate that copper coordination favors 1,4-regioselectivity in CuAAC, consistent with experimental observations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
